Acid Dissociation Constant (pKₐ) Differentiation: Isoquinoline-7-carboxylic Acid vs. 3-, 5-, and 6-Positional Isomers
Isoquinoline-7-carboxylic acid has a predicted acid pKₐ of 3.28 (JChem calculation), placing it in a distinctly different ionization regime from the 3- and 5-position isomers [1]. Specifically, isoquinoline-3-carboxylic acid (CAS 6624-49-3) has a predicted pKₐ of 1.05 (ChemBase) to 1.20±0.30 (ChemicalBook), and isoquinoline-5-carboxylic acid (CAS 27810-64-6) has a predicted pKₐ of 1.21±0.10 . The 6-position isomer (CAS 106778-43-2) is closest, with a predicted pKₐ of 3.03±0.30 . The ~2.1–2.2 log-unit difference between the 7-isomer and the 3-/5-isomers translates to approximately a 125–160× difference in the ratio of ionized to neutral species at any given pH near the physiological range, which profoundly affects aqueous solubility, protein binding, and passive membrane permeation.
| Evidence Dimension | Acid dissociation constant (pKₐ) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKₐ = 3.28 (predicted, JChem, ChemBase) |
| Comparator Or Baseline | Isoquinoline-3-carboxylic acid: pKₐ = 1.05 (ChemBase) / 1.20±0.30 (ChemicalBook); Isoquinoline-5-carboxylic acid: pKₐ = 1.21±0.10; Isoquinoline-6-carboxylic acid: pKₐ = 3.03±0.30 |
| Quantified Difference | ΔpKₐ ≈ +2.1 to +2.2 relative to 3-/5-isomers; ΔpKₐ ≈ +0.25 relative to 6-isomer |
| Conditions | Predicted values using JChem calculator (ChemBase) and consensus predicted values (ChemicalBook); all values for the free carboxylic acid in aqueous solution at 25 °C |
Why This Matters
The 7-isomer is predominantly ionized (carboxylate form) at pH 5.5–7.4, whereas the 3- and 5-isomers are almost fully ionized across the entire physiological pH range, making the 7-isomer a more tunable handle for optimizing solubility-permeability balance in lead optimization programs.
- [1] ChemBase. Calculated Properties: Isoquinoline-7-carboxylic acid – Acid pKₐ 3.2765157. View Source
